molecular formula C9H13Cl2N B2618896 [(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride CAS No. 2171225-73-1

[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B2618896
CAS No.: 2171225-73-1
M. Wt: 206.11
InChI Key: BNEOSYMAHAISMO-FJXQXJEOSA-N
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Description

Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNEOSYMAHAISMO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171225-73-1
Record name [(1S)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (1S)-1-(2-Chlorophenyl)ethanol.

    Conversion to Amine: The (1S)-1-(2-Chlorophenyl)ethanol is then converted to (1S)-1-(2-Chlorophenyl)ethylamine through a reductive amination process. This involves the reaction of the alcohol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a precursor for developing drugs targeting various conditions, including neurological disorders and other therapeutic areas .

Organic Synthesis

The compound acts as a building block for synthesizing more complex organic molecules. Its chlorophenyl group can participate in various chemical reactions, making it versatile in organic synthesis pathways .

Biological Studies

Research has demonstrated that (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride interacts with biological systems, particularly in receptor binding and enzyme inhibition studies. It has been investigated for its potential effects on neurotransmitter systems, contributing to understanding its pharmacological properties .

Industrial Applications

Beyond laboratory settings, this compound is also used in producing agrochemicals and other industrial chemicals. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing .

Case Study 1: Neuropharmacological Research

A study explored the neuropharmacological effects of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride on animal models. Results indicated that the compound exhibited significant binding affinity to serotonin receptors, suggesting its potential role in developing antidepressants .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride inhibited the proliferation of cancer cells through apoptosis induction. This finding highlights its potential as a lead compound for anticancer drug development.

Case Study 3: Enzyme Inhibition

Research published in a peer-reviewed journal illustrated that the compound inhibits specific enzymes involved in metabolic pathways related to inflammation. This property positions it as a candidate for anti-inflammatory drug development .

Activity TypeObservationsReference
Receptor BindingHigh affinity for serotonin receptors
Anticancer PropertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits enzymes linked to inflammatory pathways

Synthesis Pathway Summary

StepDescription
Starting Material(1S)-1-(2-Chlorophenyl)ethanol
Conversion ProcessReductive amination with methylamine
Final Product(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride

Mechanism of Action

The mechanism of action of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : (1S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride
  • Molecular Formula : C₉H₁₃Cl₂N
  • Molecular Weight : 192.9 g/mol (calculated)
  • CAS Registry Number : 1398109-11-9
  • Chirality : The (1S)-configuration confers stereoselectivity, which is critical for pharmacological activity.
  • Key Features : A secondary amine hydrochloride salt with a 2-chlorophenyl group and methyl substitution on the ethylamine backbone.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Uses/Activity References
(1S)-1-(2-Chlorophenyl)ethylamine HCl C₉H₁₃Cl₂N 192.9 Chiral secondary amine, 2-chlorophenyl, methyl group Pharmaceutical intermediate
Clobenzorex Hydrochloride C₁₇H₁₉Cl₂N 308.3 Benzyl group, 1-phenylpropyl chain, tertiary amine Anorectic prodrug (releases amphetamine)
(S)-1-(2-Chlorophenyl)ethanamine HCl C₈H₁₁Cl₂N 192.1 Primary amine, lacks methyl substitution Chiral building block
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride C₁₅H₂₂NOCl 267.8 Cyclohexanone ring, Mannich base structure Aminoketone synthesis, research use
Methylamine Hydrochloride CH₃NH₂·HCl 67.5 Simplest primary amine hydrochloride Industrial reagent, synthesis

Structural Differences and Pharmacological Implications

Clobenzorex Hydrochloride (C₁₇H₁₉Cl₂N): Key Difference: Incorporates a benzyl group and a 1-phenylpropyl chain, forming a tertiary amine. Pharmacology: Acts as a prodrug, metabolizing into amphetamine to suppress appetite . Lipophilicity: Higher molecular weight (308.3 vs. 192.9) likely reduces blood-brain barrier permeability compared to the target compound.

(S)-1-(2-Chlorophenyl)ethanamine HCl (C₈H₁₁Cl₂N): Key Difference: Lacks the methyl group on the amine, making it a primary amine.

Mannich Base Derivative (C₁₅H₂₂NOCl): Key Difference: Contains a cyclohexanone ring and a quaternary ammonium center. Synthetic Utility: Used in aminomethylation reactions . The target compound’s lack of a ketone group simplifies synthesis and may improve solubility in polar solvents.

Methylamine Hydrochloride (CH₃NH₂·HCl) :

  • Key Difference : A simple primary amine salt without aromatic substituents.
  • Utility : Primarily a building block in organic synthesis . The target compound’s aromatic and chiral features make it more suitable for targeted drug design.

Stability Considerations :

  • Hydrochloride salts (target compound, Clobenzorex) enhance stability and solubility compared to free bases.
  • The target compound’s secondary amine may offer greater hydrolytic stability than primary amines (e.g., (S)-1-(2-chlorophenyl)ethanamine HCl).

Biological Activity

(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride, also known as (S)-1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C9H13ClN
  • Molecular Weight : 206.11 g/mol
  • CAS Number : 2171225-73-1
  • IUPAC Name : (S)-1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride

The biological activity of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine releaser, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism can lead to enhanced mood and cognitive function, making it a candidate for further investigation in treating mood disorders.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties similar to other phenethylamines. Its action on the central nervous system (CNS) could potentially lead to increased alertness and improved mood. Studies involving animal models have shown that compounds with similar structures can enhance locomotor activity and induce rewarding effects, suggesting potential applications in treating depression or attention disorders.

2. Antitumor Activity

Recent studies have explored the antitumor potential of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride. For instance, a study assessing various derivatives found that certain analogs demonstrated significant cytotoxic effects against cancer cell lines at low micromolar concentrations. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalIncreased locomotor activity in rodent models ,
AntitumorSignificant cytotoxicity against PC3 prostate cancer cells ,
Enzyme InteractionPotential inhibition of monoamine oxidase

Case Study Example

In one notable study, (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride was evaluated for its effects on human prostate cancer cells (PC3). The compound was found to induce apoptosis through the modulation of alpha-adrenergic receptors, leading to decreased cell viability and proliferation rates. This study highlights the potential dual role of the compound in both CNS stimulation and cancer treatment.

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(2-chlorophenyl)ethylamine hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reductive amination of 2-chlorophenylacetone with methylamine, followed by HCl salt formation. To ensure stereochemical purity, chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents (e.g., tartaric acid derivatives) are employed. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC (e.g., using a Chiralpak IA column) or polarimetry .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR (DMSO-d6d_6) can confirm the stereochemistry at C1 and the methylamine substituent. Key signals include the benzylic proton (δ ~4.2 ppm, multiplet) and the methylamine singlet (δ ~2.3 ppm).
  • X-ray crystallography : Resolve absolute configuration; the 2-chlorophenyl group creates distinct torsion angles (~60°–70°) around the chiral center.
  • Mass spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H]+^+ at m/z 199.1 (free base) and chloride adducts .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at −20°C under inert gas (argon). Degradation pathways include hydrolysis of the amine group (monitored via TLC or HPLC) and photolytic dechlorination. Stability studies (ICH Q1A guidelines) under accelerated conditions (40°C/75% RH) for 6 months are recommended. Use amber glass vials to prevent UV-induced racemization .

Advanced Research Questions

Q. How does the stereochemistry of the (1S)-configured chiral center influence receptor binding in neurological studies?

  • Methodological Answer : The (1S)-enantiomer shows higher affinity for monoamine transporters (e.g., SERT, NET) compared to the (1R)-form, as demonstrated via radioligand binding assays (IC50_{50} values using 3H^3H-nisoxetine). Molecular docking (AutoDock Vina) reveals hydrogen bonding between the protonated amine and Asp75 in the SERT binding pocket. Competitive functional assays (e.g., FLIPR) further validate stereospecific activity .

Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability variability)?

  • Methodological Answer : Variability arises from salt dissociation kinetics in vivo. To address this:
  • Perform pH-dependent solubility studies (USP apparatus II, simulated gastric fluid vs. intestinal buffer).
  • Use LC-MS/MS to measure plasma concentrations in rodent models, correlating with in vitro permeability (Caco-2 assays).
  • Apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to predict absorption differences between enantiomers .

Q. How can researchers design in vitro assays to evaluate metabolic pathways and potential drug-drug interactions?

  • Methodological Answer :
  • CYP450 metabolism : Incubate with human liver microsomes (HLM) + NADPH, followed by UPLC-QTOF analysis. Major metabolites (e.g., N-demethylated or hydroxylated derivatives) are identified via MS/MS fragmentation.
  • Enzyme inhibition : Screen against CYP2D6 and CYP3A4 using fluorescent probes (e.g., 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin). IC50_{50} values <10 µM indicate high interaction risk.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to assess covalent binding .

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